Petunidin 3-O-arabinoside

Description

Significance of Anthocyanins in Plant Biological Systems

Anthocyanins are water-soluble pigments found in a wide array of plant organs, including flowers, fruits, leaves, and roots. au.edu.sy Their role extends far beyond providing vibrant coloration. These compounds are crucial for plant survival and interaction with the environment.

One of the primary functions of anthocyanins is to attract pollinators and seed dispersers, which is vital for plant reproduction. frontiersin.org Beyond this, anthocyanins play a significant role in protecting plants from various environmental stressors. nih.govresearchgate.net They can absorb high-energy light, shielding the photosynthetic machinery from potential damage caused by intense sunlight. nih.gov This photoprotective quality helps prevent photoinhibition and photo-oxidative stress. nih.gov

Furthermore, anthocyanins are potent antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that are generated during times of stress. au.edu.synih.gov This antioxidant activity helps mitigate cellular damage from factors like drought, high salinity, cold temperatures, and UV-B radiation. au.edu.sy By accumulating in the outer layers of leaves and stems, they can also act as a sunscreen, preventing UV-B rays from reaching more sensitive tissues. au.edu.sy There is also evidence to suggest that anthocyanins can deter herbivores and inhibit the growth of pathogens, contributing to the plant's defense mechanisms. frontiersin.orgoup.com

Overview of Petunidin (B3231668) 3-O-arabinoside as a Constituent of the Anthocyanin Class

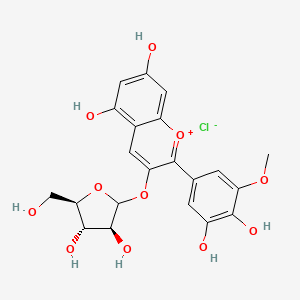

Petunidin 3-O-arabinoside is a specific anthocyanin molecule. It consists of the aglycone petunidin, which is chemically bonded to an arabinose sugar molecule at the 3-position. cymitquimica.com This glycosidic linkage is a common feature of anthocyanins found in nature. au.edu.sy The core structure, petunidin, is one of the six common anthocyanidins found in plants. slu.se

This compound is a naturally occurring pigment that contributes to the red, purple, and blue hues of various plant tissues, with the exact color depending on the pH of the cellular environment. cymitquimica.com this compound has been identified in a variety of plant species, including fruits like blueberries, grapes, and passion fruit. ontosight.aimedchemexpress.comnih.gov It is recognized for its antioxidant properties, which are characteristic of the broader anthocyanin class. cymitquimica.commedchemexpress.com

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C21H21O11+ |

| Molecular Weight | 484.84 g/mol medchemexpress.com |

| Class | Flavonoid-3-O-glycoside foodb.ca |

| Parent Anthocyanidin | Petunidin cymitquimica.com |

| Sugar Moiety | Arabinose cymitquimica.com |

Current Research Frontiers and Knowledge Gaps Pertaining to this compound

Current research continues to explore the distribution and function of this compound in various plants. Advanced analytical techniques, such as UPLC-DAD-QToF/MS and UPLC-QTrap-MS/MS, are enabling more precise identification and quantification of this and other anthocyanins in complex plant extracts. mdpi.com Recent studies have focused on its role in the coloration of passion fruit pericarp and its presence in different blueberry cultivars. nih.govtandfonline.com

Despite these advancements, significant knowledge gaps remain. While the general antioxidant properties of anthocyanins are well-established, the specific contributions and biological activities of this compound within the plant are not fully understood. mdpi.com The biosynthesis of this particular compound, including the specific enzymes and regulatory genes involved, is an active area of investigation. For instance, integrated metabolomics and proteomics are being used to unravel the complex regulatory networks of anthocyanin biosynthesis in passion fruit. nih.gov

Furthermore, much of the research on anthocyanins has focused on their potential benefits for human health, leading to a comparative lack of in-depth studies on their precise physiological roles within the plants themselves. researchgate.net The bioavailability and metabolism of individual anthocyanins like this compound are complex, and there is still much to learn about how these compounds are processed and utilized by the plant. researchgate.net Future research will likely focus on elucidating the specific functions of this compound in plant stress responses, its interaction with other metabolites, and the genetic and environmental factors that control its production.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21ClO11 |

|---|---|

Molecular Weight |

484.8 g/mol |

IUPAC Name |

3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-5,7-diol;chloride |

InChI |

InChI=1S/C21H20O11.ClH/c1-29-14-3-8(2-12(25)17(14)26)20-15(31-21-19(28)18(27)16(7-22)32-21)6-10-11(24)4-9(23)5-13(10)30-20;/h2-6,16,18-19,21-22,27-28H,7H2,1H3,(H3-,23,24,25,26);1H/t16-,18-,19+,21?;/m1./s1 |

InChI Key |

KDTXXAYYZNRVTD-YKALIKFRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Natural Occurrence and Distribution of Petunidin 3 O Arabinoside in Botanical Species

Presence in Fruit Matrices

Petunidin (B3231668) 3-O-arabinoside is a notable anthocyanin found in the fruits of numerous edible plants, where it plays a crucial role in pigmentation.

Berry Species (e.g., Vaccinium spp., Fragaria spp.)

Berries are a particularly rich source of Petunidin 3-O-arabinoside. In the Vaccinium genus, which includes blueberries and bilberries, this compound is one of many identified anthocyanins. nih.govunibz.itmdpi.combenthamopen.com Highbush blueberries (Vaccinium corymbosum) have been found to contain this compound, with average contents reported around 8.53 mg per 100g of fresh weight (FW). phenol-explorer.eu Lowbush blueberries (Vaccinium angustifolium) also contain this compound, though at a lower average concentration of 3.54 mg/100g FW. phenol-explorer.eu

| Berry Species | Scientific Name | Average Content (mg/100g FW) |

|---|---|---|

| Highbush Blueberry | Vaccinium corymbosum | 8.53 |

| Lowbush Blueberry | Vaccinium angustifolium | 3.54 |

Viticultural Species (e.g., Vitis vinifera)

Grapes (Vitis vinifera), especially red varieties, are well-known for their high concentration of anthocyanins, which are crucial for the color of red wine. nih.govoeno-one.eu The primary anthocyanins in grapes are typically 3-O-monoglucosides of delphinidin (B77816), cyanidin (B77932), petunidin, peonidin (B1209262), and malvidin (B83408). nih.govoeno-one.euwikipedia.org While Petunidin 3-O-glucoside is commonly cited as a key petunidin derivative in grapes, the presence of other glycosides can occur. wikipedia.orgnih.govnih.gov The specific composition of anthocyanins, including petunidin glycosides, is highly dependent on the grape cultivar. nih.gov These compounds are primarily located in the skin of the grape berries. oeno-one.eunih.gov

Occurrence in Floral Tissues and Ornamental Flora (e.g., Petunia spp., Dahlia Cav., Iris dichotoma)

The vibrant colors of many flowers are due to the accumulation of anthocyanins in their petals. This compound has been identified in the floral tissues of several ornamental species. In certain cultivars of Dahlia Cav., this compound is part of a complex mixture of 18 different anthocyanins. biomedpharmajournal.orgbohrium.com For instance, in the 'La Baron' dahlia cultivar, the total content of petunidin glycosides was 8.3% of the total anthocyanins. biomedpharmajournal.org

In the genus Iris, metabolomic analyses of Iris dichotoma have revealed that petunidin derivatives are among the key compounds responsible for purple petal coloration. mdpi.com While delphinidin derivatives were found to be the most abundant, the content of several petunidin-related anthocyanins was significantly higher in purple flowers compared to white ones. mdpi.com Specific analyses have also identified delphinidin-3-O-arabinoside in the hybrid progenies of Iris dichotoma. researchgate.net

Distribution in Foliar and Other Vegetative Plant Tissues (e.g., Acer triflorum, Medicago sativa, Juglans regia)

Anthocyanins are not limited to fruits and flowers; they also occur in leaves and other vegetative parts, often contributing to seasonal color changes. In the leaves of Acer triflorum (three-flowered maple), which turn red in the autumn, a combined analysis of the metabolome and transcriptome detected 27 different anthocyanin metabolites. researchgate.net While cyanidin 3-O-arabinoside was significantly correlated with color development, the study did not specifically highlight this compound. researchgate.netmdpi.com

In the leaves of Juglans regia (common walnut), the flavonoid profile is dominated by quercetin (B1663063) derivatives, such as quercetin-3-O-rhamnoside, quercetin-3-O-arabinoside, and quercetin-3-O-galactoside. nih.govmdpi.commdpi.com While rich in flavonoids, studies on the phenolic composition of Juglans regia leaves have not prominently reported the presence of petunidin-based anthocyanins. nih.govmdpi.com There is a lack of specific information regarding the presence of this compound in the vegetative tissues of Medicago sativa (alfalfa).

Intraspecific and Interspecific Variation of this compound Content in Plants

The concentration of this compound exhibits significant variation both between different species (interspecific) and within the same species (intraspecific).

Interspecific variation is evident when comparing its concentration across different plant types. For example, highbush blueberries contain substantially more this compound (8.53 mg/100g FW) than lowbush blueberries (3.54 mg/100g FW). phenol-explorer.eu The anthocyanin profile of berries like blueberries is markedly different from that of walnut leaves, where quercetin glycosides are the major flavonoids and petunidin derivatives are not significantly reported. nih.govmdpi.com Similarly, the types and concentrations of anthocyanins, including petunidin glycosides, differ greatly between the fruits of Vaccinium species and the flowers of Dahlia cultivars. encyclopedia.pubbiomedpharmajournal.orgmiloa.eu

Intraspecific variation is also common and can be influenced by genetic and environmental factors. nih.gov Different cultivars of the same species can have distinct anthocyanin profiles. For instance, the relative amounts of various anthocyanins, including petunidin derivatives, can vary among different grape (Vitis vinifera) varieties. nih.gov In Dahlia, the 'La Baron' cultivar was found to have a higher total content of petunidin glycosides (8.3%) compared to the 'Colorado Classic' cultivar (2.6%). biomedpharmajournal.org Studies on Ugni molinae have also shown differences in the phenolic profiles of populations from different geographical locations (continental vs. island), suggesting environmental or genetic divergence. scielo.br This variability highlights the complex regulation of flavonoid biosynthesis in plants.

| Dahlia Cultivar | Total Petunidin Glycosides (% of total anthocyanins) |

|---|---|

| 'La Baron' | 8.3% |

| 'Colorado Classic' | 2.6% |

Biosynthesis and Metabolic Pathways of Petunidin 3 O Arabinoside

General Anthocyanin Biosynthesis Pathway: A Mechanistic Overview

The formation of Petunidin (B3231668) 3-O-arabinoside begins with the general anthocyanin biosynthesis pathway, which is a well-characterized branch of the broader phenylpropanoid pathway. nih.gov This foundational pathway sets the stage for the production of all flavonoids, including the anthocyanins.

The process initiates with the amino acid phenylalanine. Through a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted into 4-coumaroyl-CoA. This molecule serves as a key entry point into flavonoid synthesis.

The first committed step of the flavonoid pathway is catalyzed by Chalcone (B49325) Synthase (CHS). CHS condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) known as naringenin. Naringenin is a critical branch-point intermediate from which various classes of flavonoids are derived.

From naringenin, the pathway proceeds with Flavanone 3-hydroxylase (F3H), which hydroxylates naringenin at the 3-position of the C-ring to produce dihydrokaempferol (B1209521) (DHK), a dihydroflavonol. nih.gov DHK is the precursor that can be directed toward different classes of anthocyanins depending on the subsequent hydroxylation pattern of its B-ring. mdpi.com This hydroxylation is a critical determinant of the final color of the pigment.

Specific Enzymatic Steps and Precursors for Petunidin 3-O-arabinoside Formation

The synthesis of this compound requires specific enzymatic modifications to the general dihydroflavonol structure, followed by methylation and glycosylation.

The structure of the petunidin aglycone (the non-sugar portion) is defined by the substitution pattern on its B-ring. This pattern is established by the competitive action of two key enzymes belonging to the cytochrome P450 family: Flavonoid 3′-hydroxylase (F3′H) and Flavonoid 3′,5′-hydroxylase (F3′5′H). mdpi.comnih.gov

Flavonoid 3′-hydroxylase (F3′H) adds a single hydroxyl group at the 3′ position of the B-ring, converting dihydrokaempferol (DHK) into dihydroquercetin (DHQ). DHQ is the precursor for cyanidin-based (red/magenta) anthocyanins. nih.gov

Flavonoid 3′,5′-hydroxylase (F3′5′H) is the crucial "blue gene" that adds two hydroxyl groups, at both the 3′ and 5′ positions of the B-ring. mdpi.comresearchgate.net This enzyme converts DHK into dihydromyricetin (B1665482) (DHM). mdpi.com

The formation of the petunidin aglycone is dependent on the F3′5′H branch of the pathway. DHM is the essential precursor for all delphinidin-based anthocyanins, which include delphinidin (B77816), petunidin, and malvidin (B83408). nih.govmdpi.com The subsequent steps in the pathway convert DHM into the unstable, colored aglycone, delphinidin. This delphinidin molecule is then further modified to yield petunidin.

The process continues with Dihydroflavonol 4-reductase (DFR) reducing DHM to the colorless leucoanthocyanidin (leucodelphinidin). mdpi.com Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), then oxidizes leucodelphinidin to form the anthocyanidin delphinidin. nih.gov

Finally, to form the petunidin aglycone, delphinidin undergoes methylation. An Anthocyanin O-methyltransferase (AOMT) , specifically a Catechol-O-methyl transferase, catalyzes the transfer of a methyl group from S-Adenosyl-L-methionine (SAM) to the 5′-hydroxyl group on the B-ring of delphinidin. wikipedia.orgnih.govnih.gov This methylation step converts delphinidin into petunidin.

Anthocyanidin aglycones like petunidin are inherently unstable. To increase their stability and solubility, they are modified by glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs) . frontiersin.org This enzymatic reaction attaches a sugar moiety to a hydroxyl group on the aglycone. For this compound, this involves the attachment of an arabinose sugar to the hydroxyl group at the 3-position of the C-ring.

This specific reaction is mediated by a flavonoid 3-O-glycosyltransferase that utilizes UDP-arabinose as the sugar donor. While UGTs that use UDP-glucose are most common, studies have identified UGTs capable of using other sugar donors, including UDP-arabinose. nih.govnih.gov A specific UGT recognizes the petunidin aglycone and catalyzes the formation of a glycosidic bond, yielding the final, stable this compound molecule.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Gene Abbreviation | Function |

|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the first committed step in flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol (DHK). |

| Flavonoid 3′,5′-hydroxylase | F3′5′H | Hydroxylates DHK to form dihydromyricetin (DHM), the key precursor for petunidin. |

| Dihydroflavonol 4-reductase | DFR | Reduces DHM to leucodelphinidin. |

| Anthocyanidin Synthase | ANS | Oxidizes leucodelphinidin to the anthocyanidin delphinidin. |

| Anthocyanin O-methyltransferase | AOMT | Methylates delphinidin to form the petunidin aglycone. |

Genetic and Transcriptional Regulation of this compound Accumulation

The production and accumulation of this compound are not solely dependent on the presence of the necessary enzymes but are meticulously controlled at the transcriptional level. This regulation involves a network of structural genes that encode the biosynthetic enzymes and regulatory genes that control when and where the structural genes are expressed.

The genes encoding the enzymes of the anthocyanin pathway are known as structural genes. The coordinated expression of these genes is essential for the efficient production of anthocyanins. Key structural genes in the pathway leading to this compound include:

Early Biosynthesis Genes (EBGs): These include CHS, CHI, and F3H. They are responsible for producing the dihydroflavonol precursors. nih.gov

Late Biosynthesis Genes (LBGs): These include F3′5′H, DFR, ANS, and the specific AOMT and UGT responsible for the final modifications. mdpi.com The expression of the F3′5′H gene is particularly critical, as it directs the metabolic flux towards the delphinidin/petunidin branch. mdpi.com The coordinated transcription of DFR and ANS is necessary to convert the dihydroflavonol precursor into the anthocyanidin core. researchgate.net Finally, the expression of specific methyltransferase and arabinosyltransferase genes completes the synthesis. Functional studies, often involving genetic modification in model plants like petunia or Arabidopsis, have confirmed the roles of these genes in determining anthocyanin composition. researchgate.netactahort.org

The expression of the structural genes in the anthocyanin pathway is predominantly controlled by a conserved transcriptional complex known as the MBW complex. d-nb.infomdpi.com This complex is composed of three different types of transcription factors:

R2R3-MYB proteins: These transcription factors are the primary determinants of which structural genes are activated and in which tissues. mdpi.com Specific MYB activators are known to regulate the late biosynthetic genes (DFR, ANS, UFGT).

basic Helix-Loop-Helix (bHLH) proteins: These proteins act as co-activators, forming a dimer with the MYB transcription factor. mdpi.comnih.gov

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the functional MBW activation complex. mdpi.com

This MBW complex binds to specific recognition sites in the promoters of the late structural genes, leading to their coordinated upregulation and subsequent accumulation of anthocyanins. nih.gov Therefore, the synthesis of this compound is contingent upon the expression of a specific set of MYB and bHLH regulators that activate the entire cascade, including the crucial F3′5′H, AOMT, and UGT genes. d-nb.info The hierarchical regulatory relationship among these transcription factors allows for precise control over the timing and location of pigment production in the plant. nih.gov

Table 2: Key Regulatory Factors in Anthocyanin Biosynthesis

| Transcription Factor Family | Role in Pathway | Examples |

|---|---|---|

| R2R3-MYB | Determines specificity of structural gene activation. | PAP1, MYB113 (Arabidopsis) |

| bHLH | Forms a complex with MYB proteins to activate transcription. | TT8, GL3 (Arabidopsis) |

Genomic and Transcriptomic Approaches for Investigating Anthocyanin Biosynthesis

Genomic and transcriptomic studies have become indispensable tools for dissecting the complex biosynthetic pathways of plant secondary metabolites, including anthocyanins like this compound. These high-throughput approaches allow for the identification of structural genes, regulatory factors, and the elucidation of the molecular mechanisms that control the production and accumulation of these pigments in various plant tissues. nih.govnih.govnih.gov

Genomics provides the foundational blueprint by identifying the complete set of genes within an organism. For anthocyanin biosynthesis, this involves locating and annotating genes encoding the enzymes required for each step of the pathway. This includes early biosynthetic genes such as chalcone synthase (CHS) and flavanone 3-hydroxylase (F3H), as well as late-stage genes that determine the final structure of the anthocyanin. mdpi.comnih.gov Key genes for the formation of the petunidin backbone include flavonoid 3',5'-hydroxylase (F3'5'H), which is crucial for producing the precursor delphinidin, and dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), which convert dihydroflavonols into colored anthocyanidins. nih.govmdpi.com Subsequent modification steps, such as the methylation of delphinidin to petunidin and the glycosylation at the 3-O position with arabinose, are catalyzed by specific O-methyltransferases (OMTs) and UDP-glycosyltransferases (UGTs), respectively, which are also identified through genomic analysis. mdpi.com

Transcriptomics, primarily through RNA sequencing (RNA-Seq), complements genomics by providing a dynamic snapshot of gene expression. By comparing the transcriptomes of pigmented versus non-pigmented tissues or tissues at different developmental stages, researchers can identify which specific genes are actively transcribed during anthocyanin production. nih.govmdpi.comfrontiersin.org This differential expression analysis is critical for pinpointing the key enzymatic steps that are up-regulated to drive the synthesis of a particular anthocyanin. For instance, a high level of correlation is often observed between the expression of DFR, ANS, and specific UGT genes and the accumulation of anthocyanins in colored tissues. nih.govmdpi.com

Joint analyses of transcriptomes and metabolomes are particularly powerful, as they directly link gene expression levels with the abundance of specific metabolites. nih.govnih.gov Studies in various plants have demonstrated that the up-regulation of the entire set of pathway genes, from CHS to the final modifying enzymes, coincides with the accumulation of anthocyanins like petunidin glycosides. nih.gov These integrated 'omics' approaches also help uncover the regulatory networks controlling the pathway, often identifying key transcription factors from the MYB, bHLH, and WD40 families that act as master switches for the entire biosynthetic process. nih.gov

Detailed Research Findings

Research leveraging these approaches has yielded significant insights into the regulation of anthocyanin production.

Identification of Key Structural Genes: In numerous plant species, transcriptomic analysis of colored versus non-colored tissues has successfully identified the specific isoforms of genes like F3'5'H, DFR, ANS, and UGT responsible for producing petunidin-based anthocyanins.

Correlation of Gene Expression with Metabolite Accumulation: Studies frequently report a strong positive correlation between the Fragments Per Kilobase of exon model per Million mapped fragments (FPKM) values for late biosynthetic genes and the concentration of specific anthocyanins. For example, the heightened expression of F3'5'H is a prerequisite for the synthesis of the delphinidin/petunidin core structure, and the expression of a specific arabinosyltransferase would be directly linked to the final production of this compound. nih.gov

Regulatory Gene Discovery: Transcriptomic data is instrumental in identifying the regulatory genes that orchestrate the pathway. The co-expression analysis of structural genes often leads to the discovery of MYB or bHLH transcription factors that bind to the promoters of these genes to activate their transcription in a coordinated manner. nih.gov

The data below illustrates the roles of key structural genes and provides a representative example of transcriptomic findings.

Table 1: Key Structural Genes in the Biosynthesis Pathway Leading to Petunidin-Type Anthocyanins This table is interactive. You can sort and filter the data.

| Gene | Encoded Enzyme | Function in the Pathway |

|---|---|---|

| CHS | Chalcone Synthase | Catalyzes the initial step in flavonoid biosynthesis, forming naringenin chalcone. mdpi.com |

| CHI | Chalcone Isomerase | Converts naringenin chalcone to naringenin. researchgate.net |

| F3H | Flavanone 3-Hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol (DHK). nih.govmdpi.com |

| F3'5'H | Flavonoid 3',5'-Hydroxylase | Adds hydroxyl groups to the B-ring, converting DHK to dihydromyricetin (DHM), the direct precursor for the delphinidin backbone. nih.govmdpi.com |

| DFR | Dihydroflavonol 4-Reductase | Reduces DHM to leucodelphinidin. nih.govmdpi.com |

| ANS | Anthocyanidin Synthase | Oxidizes leucodelphinidin to form the colored anthocyanidin, delphinidin. Also known as LDOX (Leucoanthocyanidin Dioxygenase). mdpi.com |

| OMT | O-Methyltransferase | Catalyzes the transfer of a methyl group to delphinidin to form petunidin. mdpi.com |

| UGT | UDP-glycosyltransferase | Transfers a sugar moiety (e.g., arabinose) to the 3-hydroxyl group of petunidin to form this compound. mdpi.com |

Table 2: Illustrative Transcriptomic Data: Differential Gene Expression in Tissues Producing Petunidin-Type Anthocyanins This table is interactive and presents hypothetical but representative data based on published research findings. FPKM (Fragments Per Kilobase of exon per Million mapped reads) is a measure of gene expression.

| Gene | Function | Expression in Non-Pigmented Tissue (FPKM) | Expression in Pigmented Tissue (FPKM) | Fold Change (Pigmented/Non-Pigmented) |

|---|---|---|---|---|

| F3'5'H | Dihydromyricetin production | 5.2 | 156.8 | +30.2 |

| DFR | Leucoanthocyanidin synthesis | 12.5 | 450.1 | +36.0 |

| ANS | Anthocyanidin synthesis | 8.9 | 395.7 | +44.5 |

| OMT | Petunidin formation | 2.1 | 98.4 | +46.9 |

| UGT | Glycosylation | 15.3 | 612.0 | +40.0 |

| MYB Regulator | Transcription Factor | 1.8 | 120.6 | +67.0 |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-coumarate:CoA ligase |

| Anthocyanidin |

| Anthocyanidin synthase |

| Cinnamate 4-hydroxylase |

| Chalcone isomerase |

| Chalcone synthase |

| Delphinidin |

| Dihydroflavonol 4-reductase |

| Dihydrokaempferol |

| Dihydromyricetin |

| Flavanone 3-hydroxylase |

| Flavonoid 3',5'-hydroxylase |

| Leucodelphinidin |

| Naringenin |

| Naringenin chalcone |

| O-methyltransferase |

| Petunidin |

| This compound |

| Phenylalanine ammonia-lyase |

Biological Functions and Ecological Roles of Petunidin 3 O Arabinoside in Plant Systems

Contribution to Plant Pigmentation and Phenotypic Color Development

The primary and most visible role of anthocyanins like Petunidin (B3231668) 3-O-arabinoside is the production of color in various plant tissues. nih.gov These pigments are responsible for a wide spectrum of red, purple, and blue hues observed in flowers, fruits, leaves, and stems, serving critical functions in plant reproduction and physiology. nih.govnih.gov

The coloration of flowers and fruits by anthocyanins is a key mechanism for attracting pollinators and seed dispersers. nih.gov The specific color produced by an anthocyanin is determined by the molecular structure of the base anthocyanidin and modifications such as glycosylation (the attachment of sugar moieties like arabinose). mdpi.com

Petunidin, the aglycone of Petunidin 3-O-arabinoside, typically imparts purple to blue colors in plant tissues. mdpi.commdpi.com The presence of petunidin-based glycosides has been directly linked to the specific coloration of various flowers. For example, in the corona filaments of Passiflora caerulea, the conversion of delphinidin (B77816) to petunidin contributes to a light purple pigmentation. mdpi.com Similarly, petunidin 3-glucoside is a key pigment responsible for the violet-blue and purple shades in grape hyacinth flowers. mdpi.com The attachment of an arabinose sugar to the petunidin backbone to form this compound modulates the stability and solubility of the pigment, contributing to the final, stable color presented in the plant tissue. nih.gov The accumulation of these pigments in the vacuoles of epidermal cells results in the visible coloration that is essential for the plant's reproductive success. nih.gov

| Plant Species | Petunidin Glycoside Detected | Observed Color Contribution | Reference |

|---|---|---|---|

| Passiflora caerulea (Blue passionflower) | Petunidin derivatives | Light purple | mdpi.com |

| Muscari species (Grape hyacinth) | Petunidin 3-glucoside | Violet-blue, purple | mdpi.com |

| Vitis vinifera (Grape) | Petunidin 3-O-glucoside | Red, purple | wikipedia.org |

Beyond flowers and fruits, this compound is involved in the coloration of leaves. Anthocyanins are the primary pigments responsible for red coloration in leaves. nih.gov This can be observed in the young, developing leaves of many species, as well as during the dramatic seasonal color shifts in autumn. mdpi.com

The appearance of red and purple hues during autumn is largely due to the degradation of green chlorophyll (B73375), which unmasks other pre-existing pigments and coincides with the active synthesis of new anthocyanins. nih.gov Research has identified specific petunidin glycosides as being central to leaf coloration in certain plants. For instance, in Solanum tuberosum (potato), petunidin-3-O-glucoside is one of the main anthocyanins responsible for leaf color. nih.govmdpi.com The accumulation of these pigments in leaf cells is often linked to physiological responses, including protection from light damage during senescence. nih.gov While chlorophyll is being resorbed, the newly synthesized anthocyanins can shield the photosynthetic apparatus from excess light, allowing the plant to efficiently recover nutrients from the dying leaves.

| Plant Species | Key Anthocyanin(s) | Phenomenon | Reference |

|---|---|---|---|

| Solanum tuberosum (Potato) | Malvidin-3-O-glucoside, Petunidin-3-O-glucoside | General leaf color | mdpi.com |

| Acer triflorum (Three-flowered maple) | Cyanidin (B77932) 3-O-arabinoside | Red autumn leaf color | mdpi.com |

| Phoebe bournei | Cyanidin-3-O-glucoside | Red color in new leaves | mdpi.com |

| Acer pseudosieboldianum | Cyanidin 3,5-O-diglucoside | Red leaf production | mdpi.com |

Involvement in Plant Defense Mechanisms

In addition to pigmentation, this compound, as a flavonoid, is integral to the plant's defense system against a variety of external threats. Plants, being stationary, rely on a sophisticated arsenal (B13267) of chemical compounds to protect themselves from both living (biotic) and non-living (abiotic) stressors. biology-journal.orgresearchgate.net

| Biotic Stressor | Defensive Role of Flavonoids (including Anthocyanins) | Reference |

|---|---|---|

| Fungal Pathogens | Act as antimicrobial compounds, accumulate at infection sites to inhibit growth. | biology-journal.orgresearchgate.net |

| Bacterial Pathogens | Strengthen cell walls, trigger hypersensitive response to limit spread. | researchgate.net |

| Insect Herbivores | Act as feeding deterrents due to toxicity or taste. | mdpi.com |

The synthesis of anthocyanins like this compound is a well-documented response to a wide range of abiotic environmental stresses, including high light intensity (including UV radiation), drought, high salinity, and temperature extremes. nih.govresearchgate.netnih.gov The accumulation of these pigments in vegetative tissues often correlates with enhanced stress tolerance. nih.gov

The protective functions of anthocyanins under abiotic stress are primarily twofold:

Photoprotection: Anthocyanins accumulate in the vacuoles of epidermal and sub-epidermal cells, where they act as a sunscreen. researchgate.net They absorb excess visible and UV light, shielding the sensitive photosynthetic machinery in the underlying mesophyll cells from photo-oxidative damage. nih.govresearchgate.net

Antioxidant Activity: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cells and tissues. biology-journal.orgresearchgate.net Anthocyanins are powerful antioxidants that can scavenge these harmful ROS, thereby mitigating oxidative stress and protecting cellular integrity. nih.govresearchgate.net

Different types of abiotic stress can trigger the production of distinct anthocyanin profiles, suggesting that specific compounds may have specialized protective roles within the plant. nih.govnih.gov The presence of this compound contributes to this protective chemical shield, enhancing the plant's ability to survive and adapt to challenging environmental conditions.

| Abiotic Stressor | Protective Function of Anthocyanins | Mechanism | Reference |

|---|---|---|---|

| Excess Light / UV Radiation | Photoprotection | Absorb excess light energy, shielding photosynthetic tissues. | nih.govresearchgate.net |

| Drought | Antioxidant | Scavenge reactive oxygen species (ROS) to reduce oxidative damage. | nih.govresearchgate.net |

| High Salinity | Antioxidant | Neutralize ROS generated by salt-induced osmotic and ionic stress. | nih.govnih.gov |

| Cold Temperatures | Antioxidant / Photoprotection | Protect against photoinhibition and ROS damage when metabolic activity is low. | nih.govresearchgate.net |

Analytical Methodologies for Petunidin 3 O Arabinoside in Complex Plant Matrices

Extraction and Sample Preparation Techniques for Anthocyanins

The initial and most critical step in the analysis of petunidin (B3231668) 3-O-arabinoside is its extraction from the plant material. The goal is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances and preventing degradation.

Conventional solvent extraction remains a widely used method for isolating anthocyanins, including petunidin 3-O-arabinoside, from plant tissues. The principle of this technique relies on the solubility of anthocyanins in polar solvents. Typically, mixtures of alcohols (methanol or ethanol) and water are employed. nih.gov The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, is crucial to acidify the solvent. This acidic environment (typically pH < 3) helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form, which is the most stable structure for these molecules, thereby preventing their degradation. nih.gov

The process often involves macerating or homogenizing the plant material in the acidified solvent and agitating the mixture for a set period. For instance, a common laboratory-scale method involves extracting the sample with 85% acidified ethanol (B145695) containing 1% HCl, followed by shaking for one hour at room temperature. nih.gov After extraction, the solid plant residue is removed by centrifugation or filtration.

Table 1: Examples of Solvent-Based Extraction Parameters for Anthocyanins

| Solvent System | Acid Modifier | Extraction Time | Temperature | Reference |

|---|---|---|---|---|

| 85% Ethanol | 1% HCl | 1 hour | Room Temperature | nih.gov |

| Ethanol or Acidified Ethanol | HCl (to pH 3) | 8 hours | Boiling Point | sapub.org |

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced technologies have been developed and applied to anthocyanin extraction.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and facilitating the release of intracellular compounds like anthocyanins. researchgate.netnih.gov Key parameters that influence UAE efficiency include temperature, time, solvent composition, ultrasound power, and cycle. nih.gov For example, an optimized UAE method for anthocyanins from potatoes used a 60% methanol-water solution at pH 2.9, a temperature of 70°C, and sonication for 15 minutes. mdpi.com Another study on jambul fruit peels employed an ultrasonic bath (40 kHz) for 2 hours at room temperature. sapub.org

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates a build-up of internal pressure that ruptures the cell walls, leading to a rapid and efficient release of target analytes into the extraction solvent. redalyc.org MAE offers significant advantages, including reduced extraction time and lower solvent usage compared to conventional methods. redalyc.org Optimized conditions for MAE of anthocyanins vary by plant source; for instance, extraction from Rhodomyrtus tomentosa was optimal with 50% ethanol at 200W for 5 minutes, while jabuticaba by-products required 38% methanol (B129727) at 81°C for 10 minutes. nih.govmdpi.com

Solid Phase Extraction (SPE): While not a primary extraction method from the solid plant matrix, SPE is a crucial sample preparation and purification technique used after an initial solvent extraction. It is employed to clean up the crude extract by removing interfering compounds (like sugars, organic acids, and other phenolics) and to concentrate the anthocyanins before chromatographic analysis. nih.gov The process involves passing the crude extract through a cartridge packed with a solid adsorbent (the stationary phase). Anthocyanins are retained on the adsorbent while other compounds pass through. After a washing step to remove any remaining impurities, the retained anthocyanins are eluted with a small volume of an appropriate solvent. nih.gov Vinylbenzene-based cartridges have shown excellent retention for glucosylated anthocyanins from grape extracts, which were eluted using acidified methanol at pH 2. nih.gov

Table 2: Parameters for Advanced Anthocyanin Extraction Technologies

| Technology | Plant Matrix | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| UAE | Potatoes | 60% MeOH (pH 2.9), 70°C, 70% amplitude, 15 min | Optimized high-yield extraction | mdpi.com |

| UAE | Onions | 57% MeOH (pH 2), 60°C, 90% amplitude, 0.64s cycle | Optimized recovery of anthocyanins | nih.gov |

| MAE | Black Grape, Black Soybean | 50% Ethanol, 450W, 5 min | Higher yield than conventional extraction | nih.gov |

| MAE | Jabuticaba By-products | 38% MeOH (pH 6), 81°C, 10 min | Efficient recovery from fruit processing waste | mdpi.com |

Chromatographic Separation and Detection Methods

Following extraction and purification, chromatographic techniques are employed to separate this compound from other anthocyanins and compounds in the extract.

HPLC is the most common and robust technique for the separation and quantification of anthocyanins. The separation is typically performed using a reversed-phase C18 column. The mobile phase usually consists of a two-solvent gradient system: an aqueous solvent (A), often water acidified with formic acid, and an organic solvent (B), such as acetonitrile (B52724) or methanol, also containing formic acid. nih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of anthocyanins based on their polarity.

Detection is achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to the visible light maximum absorbance for anthocyanins, which is typically around 520 nm. nih.govresearchgate.net A key advantage of DAD is its ability to acquire the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the obtained spectra with that of known standards or literature data. This compound has been successfully identified in blueberry extracts using HPLC-DAD. researchgate.net

Table 3: Typical HPLC-DAD Parameters for Anthocyanin Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with an acid modifier (e.g., 5% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol with an acid modifier |

| Elution Mode | Gradient elution |

| Detection | DAD or UV-Vis at ~520 nm |

| Identification | Comparison of retention time and UV-Vis spectrum with standards |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), is an evolution of HPLC technology. It utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. The primary advantages of UPLC over conventional HPLC are significantly improved resolution, higher sensitivity, and much shorter analysis times. mdpi.com These benefits allow for higher sample throughput and better separation of structurally similar anthocyanins within a complex mixture. UPLC systems are often coupled with DAD or mass spectrometry detectors for comprehensive analysis. mdpi.comnih.gov

Capillary Zone Electrophoresis is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. Since anthocyanins exist as positively charged flavylium cations in acidic conditions, CZE is a suitable analytical method. mdpi.com The separation occurs in a narrow, fused-silica capillary filled with a background electrolyte (BGE), which is typically a buffer solution. fu-berlin.de When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio, resulting in separation. Detection is commonly performed using a DAD. fu-berlin.desemanticscholar.org CZE offers advantages such as high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Petunidin-3-O-glucoside |

| Cyanidin-3-O-glucoside |

| Delphinidin-3-O-glucoside |

| Malvidin-3-O-glucoside |

| Peonidin-3-O-glucoside |

| Cyanidin (B77932) |

| Methanol |

| Ethanol |

| Acetonitrile |

| Hydrochloric acid |

| Formic acid |

| Acetic acid |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable and versatile tool for the analysis of medicinal plants and complex botanical samples. google.comresearchgate.netthieme-connect.deeurekaselect.com This technique provides a reliable method for establishing the identity, purity, and quality of raw materials and extracts. google.com HPTLC's utility in herbal analysis is well-documented, offering a robust and efficient means of separating and identifying phytochemicals. researchgate.netwisdomlib.org

In the context of analyzing anthocyanins like this compound, HPTLC can be employed for qualitative fingerprinting and, in some cases, quantification. researchgate.netwisdomlib.org For instance, in the analysis of anthocyanins from Jambul (Syzygium cumini) fruit peels, thin-layer chromatography was used for the qualitative identification of the main anthocyanin compounds present in the extracts. sapub.org The separation of anthocyanins on TLC plates is often achieved using a mobile phase composed of solvents like ethyl acetate, formic acid, acetic acid, and water. sapub.org This allows for the visualization and comparison of the anthocyanin profiles of different extracts. sapub.org

While not as commonly detailed for the specific quantification of this compound as HPLC or LC-MS, HPTLC offers a high-throughput and cost-effective preliminary screening method. thieme-connect.de Its ability to run multiple samples simultaneously on a single plate makes it an efficient technique for initial qualitative assessment and for comparing the phytochemical profiles of different plant samples. researchgate.netthieme-connect.de

Mass Spectrometry (MS) Techniques for Definitive Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of anthocyanins, including this compound, due to its high sensitivity and specificity. rsc.org When coupled with liquid chromatography (LC), it provides detailed structural information, enabling the unambiguous identification of compounds even in complex mixtures. rsc.org

LC-MS and UPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced version, ultra-high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS), are powerful techniques for the analysis of anthocyanins. rsc.orgnih.govnih.gov These methods are widely used for the separation, identification, and quantification of individual anthocyanins in various plant materials. rsc.org

UPLC-ESI-MS/MS offers enhanced resolution and sensitivity compared to conventional HPLC, allowing for the detection of a wide range of anthocyanins in a single run. nih.govnih.gov In positive ion mode, which is typically used for anthocyanin analysis, this compound would be detected as a protonated molecule [M+H]+. nih.gov For example, in a study using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS), 81 different anthocyanins were detected in various horticultural crops, showcasing the capability of MS techniques to handle complex samples. nih.gov

Specific applications have demonstrated the successful identification of this compound in various plant extracts. For instance, LC-MS/MS analysis of rabbiteye blueberry juice identified ten major anthocyanins, including glycosides of petunidin. researchgate.net The use of tandem mass spectrometry (MS/MS) is crucial as it provides fragmentation data that helps in the structural elucidation of the compounds. rsc.org

| Analytical Technique | Application | Key Findings |

| PESI/MS/MS | High-throughput screening of anthocyanins in horticultural crops. | Detected 81 anthocyanins, demonstrating the method's capacity for rapid, qualitative analysis of molecular species in micro-area organs. nih.gov |

| LC-MS/MS | Identification and semi-quantification of anthocyanins in rabbiteye blueberry juice. | Identified ten major anthocyanins, including derivatives of petunidin. researchgate.net |

| UPLC-ESI-MS/MS | Characterization of active flavonoids. | Successfully used for the accurate and reliable characterization of flavonoid ingredients. nih.gov |

Elucidation of Fragmentation Patterns and Glycosidic Linkages

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of anthocyanins by analyzing their fragmentation patterns. rsc.org When a precursor ion (such as the protonated molecule of this compound) is selected and fragmented, it produces a series of product ions that provide information about the aglycone core and the attached sugar moieties. rsc.orgresearchgate.net

For this compound, the fragmentation in positive ion mode would typically involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the petunidin aglycone. The mass difference between the precursor ion and this aglycone fragment would correspond to the mass of the arabinose sugar. The characteristic fragmentation of the aglycone itself can further confirm its identity. unp.edu.arnih.gov

The general fragmentation pattern for flavonoid O-glycosides involves the cleavage of the glycosidic bond, leading to a high abundance of the aglycone ion. researchgate.net The fragmentation of the aglycone then proceeds through pathways such as retro-Diels-Alder (RDA) reactions, cross-ring cleavages, and neutral losses of small molecules like CO and H₂O. researchgate.net

Determining the specific glycosidic linkage (e.g., the position of the sugar attachment on the aglycone) can be more challenging. However, specialized LC-MS/MS methods have been developed for the determination of glycosidic linkages in carbohydrates. nih.govucdavis.eduresearchgate.net These methods often involve chemical derivatization, such as permethylation, followed by acid hydrolysis and analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode. nih.govucdavis.eduresearchgate.net This approach allows for the simultaneous analysis and relative quantification of various glycosidic linkages. nih.govucdavis.edu

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (m/z) | Interpretation |

| 449.1 | 317.1 | 132 | Loss of arabinose sugar moiety |

| 317.1 | Various fragments | - | Fragmentation of the petunidin aglycone |

This table represents a hypothetical fragmentation pattern for this compound based on general flavonoid fragmentation behavior.

Rigorous Method Validation Parameters for Reliable Quantification

For the reliable quantification of this compound, it is essential that the analytical methods employed are rigorously validated. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides accurate and reproducible results. Key validation parameters include selectivity, specificity, linearity, and dynamic range.

Selectivity and Specificity Considerations

Selectivity and specificity are crucial parameters in method validation, ensuring that the analytical method can accurately measure the analyte of interest without interference from other components in the sample matrix. mdpi.com In the analysis of complex plant extracts, where numerous structurally similar compounds are present, achieving high selectivity is a significant challenge.

Chromatographic techniques like UPLC coupled with mass spectrometry (UPLC-MS) are generally considered highly selective. mdpi.com The selectivity of an LC-MS method is achieved through a combination of the chromatographic separation, which resolves the analyte from interfering compounds, and the mass spectrometric detection, which provides a high degree of specificity based on the mass-to-charge ratio of the analyte and its fragments. researchgate.netmdpi.com

For instance, in the development of an LC-MS/MS method for determining glycosidic linkages, the use of multiple reaction monitoring (MRM) mode provides excellent specificity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net When validating methods for anthocyanin analysis, studies have generally found no significant selectivity or specificity issues with UPLC-MS techniques. mdpi.com

Determination of Linearity and Dynamic Range

Linearity and dynamic range are fundamental parameters in quantitative analysis. Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ut.ee The dynamic range is the concentration range over which the method provides acceptable linearity, accuracy, and precision. ut.ee

To determine the linearity of a method for this compound, a series of calibration standards at different concentrations are analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, with a value of ≥ 0.99 being generally considered acceptable. mdpi.com

Validation studies for LC-MS methods for anthocyanin analysis have demonstrated good linearity over a range of concentrations, often from the low ng/mL to the µg/mL level. mdpi.commdpi.com For example, a validated LC-MS method for anthocyanins showed good linearity in the range of 0.04–40 μg/mL with a regression coefficient (r²) ≥ 0.99. mdpi.com The dynamic range of an LC-MS method can extend from the limit of quantitation (LOQ) up to the concentration where the response becomes non-linear. ut.eeresearchgate.net

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte. |

| Linearity | The direct proportionality of the analytical signal to the analyte concentration. | Coefficient of determination (R²) ≥ 0.99. mdpi.com |

| Dynamic Range | The concentration range over which the method is linear, accurate, and precise. | Defined by the lower and upper limits of quantification. ut.ee |

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, a naturally occurring anthocyanin in various berries, the determination of these limits is essential for accurate analysis in complex plant matrices such as blueberry and bilberry extracts.

While specific LOD and LOQ values for this compound are not extensively documented in publicly available research, data from studies on structurally similar anthocyanins, such as Petunidin 3-glucoside, provide valuable insights into the expected sensitivity of high-performance liquid chromatography (HPLC) methods. For instance, a study utilizing an HPLC method with a high-resolution silica-based column reported an LOD of 0.20 μg/mL and an LOQ of 0.78 μg/mL for Petunidin 3-glucoside. fishersci.com These values are determined by calculating the signal-to-noise ratio, where the LOD is typically defined as a ratio of 3:1 and the LOQ as 10:1. fishersci.com

General validation studies of analytical methods for anthocyanins have demonstrated that detection is achievable across a broad range of concentrations, with calibration curves typically spanning from 0.01 to 800 µg/mL. mdpi.com Within these ranges, excellent linearity is often achieved, with correlation coefficients (R²) of ≥ 0.99, indicating a strong correlation between the analytical response and the concentration of the analyte. mdpi.com

The following table illustrates typical LOD and LOQ values for various anthocyanins, which can be considered indicative of the performance of analytical methods for this compound.

| Compound | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |

| Petunidin 3-glucoside | 0.20 | 0.78 |

| Delphinidin (B77816) 3-glucoside | 1.56 | 6.25 |

| Malvidin (B83408) 3-galactoside | 0.20 | 0.78 |

Data is illustrative of typical values for related anthocyanins and may not represent the exact values for this compound.

Evaluation of Accuracy and Recovery Rates

Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known value. It is often evaluated through recovery studies, where a known quantity of the analyte is added to a sample matrix and the percentage of the analyte recovered by the analytical method is calculated. High recovery rates are indicative of an accurate method.

For the analysis of this compound in complex plant matrices, achieving high accuracy and recovery can be challenging due to the presence of interfering substances. However, modern analytical techniques, such as HPLC coupled with mass spectrometry (MS), have shown to be effective. While specific recovery data for this compound is scarce, studies on the validation of analytical methods for flavonoids and other anthocyanins provide a general understanding of the expected accuracy.

In general, validation studies for anthocyanin analysis report very good accuracy, with recovery rates often falling within the range of 95% to 105%. mdpi.com For example, a study on the quantification of flavonoids in a crude plant extract reported recovery values between 96.67% and 103.60%. mdpi.com These results suggest that the analytical methods, when properly optimized, can accurately quantify the target compounds with minimal loss during sample preparation and analysis.

The table below presents representative accuracy and recovery data for flavonoids from a validated HPLC method, which can be considered analogous to the expected performance for this compound analysis.

| Compound | Spiked Concentration (μg/mL) | Recovered Concentration (μg/mL) | Recovery Rate (%) |

| Flavonoid A | 25 | 24.17 | 96.67 |

| Flavonoid B | 50 | 51.80 | 103.60 |

| Flavonoid C | 100 | 98.50 | 98.50 |

This data is representative of flavonoid analysis and serves as an example of typical recovery rates.

Assessment of Precision and Robustness of Analytical Procedures

Precision refers to the closeness of two or more measurements to each other and is a measure of the random error of an analytical method. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal use.

For the analysis of this compound, both precision and robustness are crucial for ensuring the reliability and consistency of the results. Precision is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Studies on anthocyanin analysis have shown that the RSD for repeatability and intermediate precision generally ranges from less than 1% to less than 10%, which is considered acceptable for routine analysis. mdpi.com

The following table provides an example of precision data for anthocyanins, which can be considered representative for this compound.

| Parameter | Compound | Relative Standard Deviation (RSD) (%) |

| Peak Area Precision | Petunidin 3-glucoside | 1.51 |

| Peak Height Precision | Petunidin 3-glucoside | 1.32 |

| Peak Area Precision | Peonidin (B1209262) 3-arabinoside | 0.50 |

| Peak Height Precision | Peonidin 3-arabinoside | 0.52 |

Data from a study on anthocyanin analysis in bilberries. fishersci.com

Enzymatic and Chemical Transformations of Petunidin 3 O Arabinoside in Plant Systems and During Food Processing

Glycosidase Activity and De-glycosylation Processes within Plants

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the removal of sugar moieties from glycosylated compounds like Petunidin (B3231668) 3-O-arabinoside. In plants, this de-glycosylation process is a critical step in the catabolism of anthocyanins. The resulting aglycone, petunidin, is significantly less stable than its glycosylated form.

Plant β-glucosidases, a class of glycosidases, are involved in various biological roles, including the degradation of the cell wall and the activation of phytohormones frontiersin.org. The de-glycosylation of anthocyanins yields the anthocyanidin, which is the deglycosylated version of the anthocyanin frontiersin.org. While specific studies focusing exclusively on the glycosidase activity on Petunidin 3-O-arabinoside are limited, the general mechanism for anthocyanins suggests that specific glycosidases would target the arabinose sugar at the 3-O-position. The activity of these enzymes is crucial in the turnover of anthocyanins in plant tissues, influencing the color changes observed during senescence of flowers and ripening of fruits. The presence of enzymes like anthocyanase and glucosidase can hydrolyze the glycosidic bonds of anthocyanins, leading to the formation of much more unstable anthocyanidins, which then undergo spontaneous decolorization and degradation researchgate.net.

Acylation and Other Post-Glycosylation Modifications in Vivo

Following the initial glycosylation, this compound can undergo further modifications in vivo, most notably acylation and methylation. These modifications contribute significantly to the structural diversity and stability of anthocyanins nih.govmdpi.com.

Acylation is the process of adding an acyl group, typically from an organic acid, to the sugar moiety of the anthocyanin. This process is catalyzed by acyltransferases nih.gov. Acylation can involve either aromatic acyl groups (e.g., from p-coumaric, caffeic, or ferulic acids) or aliphatic acyl groups (e.g., from malonic or acetic acids) nih.gov. The addition of these acyl groups can enhance the stability of the anthocyanin molecule. For instance, acylated petunidin derivatives, such as petunidin-3-trans-p-coumaroyl-rutinoside-5-glucoside, have shown remarkable color stability, particularly under alkaline conditions mdpi.com. The stacking of aromatic acyl groups can also lead to a blueing effect on the flower color frontiersin.org.

Methylation is another important modification, which involves the addition of a methyl group to the hydroxyl groups on the B-ring of the anthocyanidin core. This reaction is catalyzed by O-methyltransferases (OMTs) nih.gov. For example, petunidin-3-glucoside can be methylated by catechol-O-methyl transferase to form malvidin-3-glucoside nih.govsemanticscholar.org. This modification alters the color of the anthocyanin, generally shifting it towards a more purplish-red hue.

These post-glycosylation modifications play a pivotal role in fine-tuning the properties of anthocyanins to suit the physiological needs of the plant.

| Modification | Enzyme Family | Example of Modified Compound | Effect on Properties |

|---|---|---|---|

| Acylation | Acyltransferases (AATs) | Petunidin-3-p-coumaroyl-rutinoside-5-glucoside | Increased stability, potential for color alteration |

| Methylation | O-methyltransferases (OMTs) | Malvidin-3-O-glucoside (from Petunidin-3-O-glucoside) | Color shift towards purple/blue |

Stability and Degradation Pathways of this compound in Plant Tissues and Derived Products

The stability of this compound is influenced by a multitude of factors including pH, temperature, light, and the presence of other compounds and enzymes nih.gov. The degradation of this anthocyanin can occur both in plant tissues and during the processing of plant-derived products.

In Plant Tissues: The degradation of this compound in plants is a regulated process. As mentioned, glycosidases can initiate the degradation by removing the arabinose sugar, leading to the unstable petunidin aglycone. Furthermore, the presence of oxidative enzymes such as polyphenoloxidases (PPO) and peroxidases can indirectly lead to the degradation of anthocyanins researchgate.net. These enzymes oxidize other phenolic compounds to form highly reactive quinones, which can then react with and degrade anthocyanins researchgate.net.

During Food Processing:

Thermal Processing: High temperatures can accelerate the degradation of this compound. Studies on petunidin have shown that it has poor resistance to degradation under microwave heating compared to conventional boiling researchgate.net. The thermal degradation of anthocyanins can lead to the opening of the pyran ring, resulting in colorless chalcone (B49325) or carbinol pseudobases.

Fermentation: During fermentation, the stability of this compound can be affected by changes in pH and the enzymatic activity of microorganisms. Some yeasts and bacteria may produce glycosidases that can de-glycosylate the anthocyanin, leading to its degradation.

Osmotic Dehydration: This process involves the removal of water from the plant material using a hypertonic solution. The stability of this compound during osmotic dehydration will depend on the composition of the osmotic solution, temperature, and duration of the process. The presence of sugars in the osmotic solution can sometimes have a protective effect on anthocyanins.

The degradation of anthocyanins generally involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds such as phloroglucinaldehyde and benzoic acid derivatives.

| Factor | Effect on Stability | Mechanism of Degradation |

|---|---|---|

| High Temperature | Decreases stability | Accelerates cleavage of the C-ring and formation of colorless degradation products. |

| pH | Most stable at low pH (acidic conditions) | At higher pH, forms unstable quinonoidal base and colorless chalcone. |

| Light | Can cause degradation | Photodegradation can lead to loss of color. |

| Enzymes (Glycosidases, PPO) | Decreases stability | De-glycosylation to unstable aglycone; indirect oxidation by quinones. |

| Acylation | Increases stability | Intramolecular co-pigmentation and protection of the flavylium (B80283) cation. |

Enzymatic Modification for Research and Bioengineering Applications

The enzymes involved in the biosynthesis and modification of this compound are valuable tools for research and bioengineering. By harnessing these enzymes, it is possible to create novel anthocyanin structures with enhanced properties.

Glycosyltransferases (GTs) are a key class of enzymes used in the bioengineering of anthocyanins. These enzymes catalyze the transfer of a sugar moiety from a donor molecule (like UDP-sugar) to an acceptor molecule, such as an anthocyanidin or a glycosylated anthocyanin oup.com. In research, GTs with different specificities can be used to attach various sugars to the petunidin core, potentially altering its color, solubility, and stability. For example, specific GTs can be used to add a glucose or xylose molecule to an existing glycosylated anthocyanin nih.govnih.gov.

Acyltransferases (AATs) are another important group of enzymes for bioengineering applications. As discussed, acylation can significantly improve the stability of anthocyanins. In a laboratory or industrial setting, AATs can be used to attach specific acyl groups to this compound or other petunidin glycosides to enhance their stability for use as natural food colorants. The semi-biosynthetic method, which combines biosynthesis of the anthocyanin in plant cells with external acyl donors, is a promising approach nih.gov. Lipases have also been used for the enzymatic acylation of anthocyanins in vitro mdpi.com.

Fructosyltransferases are enzymes that transfer fructose units. While their primary role in plants is in the synthesis of fructans, their application in modifying anthocyanins is less documented compared to glycosyltransferases and acyltransferases. Microbial fructosyltransferases are industrially important for the production of fructooligosaccharides (FOS) researchgate.net. Further research may explore the potential of these enzymes to fructosylate anthocyanins, which could lead to novel structures with unique properties.

The use of these enzymes in bioengineering offers the potential to create a wide range of tailored anthocyanin molecules with improved characteristics for applications in food, pharmaceuticals, and cosmetics.

Comparative Analysis with Other Anthocyanins and Glycosides

Structural Analogues and Their Co-occurrence Patterns in Plants

Petunidin (B3231668) 3-O-arabinoside is a specific anthocyanin belonging to the broader class of flavonoids. Its basic structure consists of the petunidin aglycone—a type of anthocyanidin characterized by hydroxyl groups at the 3, 4', 5, and 7 positions and a methoxy (B1213986) group at the 5' position—linked to an arabinose sugar molecule at the 3-position. In nature, this compound rarely appears in isolation. Instead, it is part of a complex mixture of structurally related anthocyanins that collectively contribute to the pigmentation and biochemical profile of the plant tissue.

The most common structural analogues of petunidin 3-O-arabinoside found alongside it in plants are other glycosides of petunidin and glycosides of other closely related anthocyanidins. These analogues differ in either the aglycone structure (the core anthocyanidin) or the type and number of sugar moieties attached.

Key Structural Analogues:

Other Petunidin Glycosides: Petunidin 3-O-glucoside and petunidin 3-O-galactoside are frequent co-habitants. They share the same petunidin core but differ in the attached monosaccharide (glucose or galactose instead of arabinose).

Delphinidin (B77816) Glycosides: Delphinidin is the precursor to petunidin in the biosynthetic pathway and lacks the 5'-methoxy group. Its glycosides, such as delphinidin 3-O-glucoside, delphinidin 3-O-galactoside, and delphinidin 3-O-arabinoside, are very commonly found with petunidin glycosides.

Cyanidin (B77932) Glycosides: These are based on the cyanidin aglycone. In plants like blueberries and chokeberries, cyanidin 3-O-galactoside, cyanidin 3-O-glucoside, and cyanidin 3-O-arabinoside are significant components of the total anthocyanin profile.

Malvidin (B83408) Glycosides: Malvidin is a methylated derivative of delphinidin. Its glycosides, particularly malvidin 3-O-galactoside and malvidin 3-O-glucoside, often co-occur, especially in blue- and purple-hued fruits.

Peonidin (B1209262) Glycosides: As a methylated form of cyanidin, peonidin glycosides like peonidin 3-O-galactoside and peonidin 3-O-arabinoside are also part of the anthocyanin mixture in many species.

Co-occurrence in Vaccinium Species: The genus Vaccinium, which includes blueberries, bilberries, and lingonberries, is a prime example of this co-occurrence. Highbush blueberries (Vaccinium corymbosum), for instance, contain a complex profile of at least 13 different anthocyanins, including glycosides of delphinidin, cyanidin, petunidin, peonidin, and malvidin attached to glucose, galactose, and arabinose. In bilberries (Vaccinium myrtillus), this compound is found in high concentrations alongside its glucoside and galactoside counterparts, as well as a wide array of delphinidin and cyanidin glycosides. This intricate mixture is responsible for the characteristic deep blue-purple color of these berries.

Co-occurrence in Other Plants: While prominent in Vaccinium, this compound and its analogues are also detected in other plants. For example, black chokeberries (Aronia melanocarpa) have a rich anthocyanin profile, though it is predominantly composed of cyanidin glycosides. Petunidin 3-galactoside has also been identified in black chokeberries. The specific combination and ratio of these anthocyanins are unique to each plant species and even cultivar, acting as a phytochemical fingerprint.

Table 1: Co-occurrence of this compound and Its Structural Analogues in Selected Plants

| Compound | Aglycone | Sugar Moiety | Found in Vaccinium spp. (e.g., Blueberry, Bilberry) | Found in Aronia melanocarpa (Chokeberry) |

|---|---|---|---|---|

| This compound | Petunidin | Arabinose | Yes | Detected |

| Petunidin 3-O-glucoside | Petunidin | Glucose | Yes | Detected |

| Petunidin 3-O-galactoside | Petunidin | Galactose | Yes | Yes |

| Delphinidin 3-O-arabinoside | Delphinidin | Arabinose | Yes | No |

| Delphinidin 3-O-glucoside | Delphinidin | Glucose | Yes | No |

| Cyanidin 3-O-arabinoside | Cyanidin | Arabinose | Yes | Yes |

| Cyanidin 3-O-glucoside | Cyanidin | Glucose | Yes | Yes |

| Cyanidin 3-O-galactoside | Cyanidin | Galactose | Yes | Yes |

| Malvidin 3-O-glucoside | Malvidin | Glucose | Yes | No |

| Peonidin 3-O-arabinoside | Peonidin | Arabinose | Yes | Detected |

Differential Accumulation and Distribution of this compound versus Other Petunidin Glycosides (e.g., Petunidin 3-O-glucoside, Petunidin 3-O-galactoside)

Within a single plant, the various glycosides of petunidin are not accumulated uniformly. The relative abundance of this compound, petunidin 3-O-glucoside, and petunidin 3-O-galactoside can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. This differential accumulation is a direct result of the substrate specificity and expression levels of the glycosyltransferase enzymes involved in their synthesis.

In highbush blueberries (Vaccinium corymbosum), petunidin-based anthocyanins collectively account for a substantial portion of the total anthocyanin content, reported to be between 19% and 26%. Within this petunidin fraction, the distribution of different glycosides varies. While specific ratios can differ between cultivars, studies have consistently identified all three major glycosides—glucoside, galactoside, and arabinoside—in ripe fruits.

This differential pattern suggests a finely tuned regulatory system that controls which sugar donors (UDP-glucose, UDP-galactose, UDP-arabinose) are available and which specific glycosyltransferase enzymes are active at a given time and in a specific tissue. The presence of multiple glycosides of the same aglycone may broaden the functional capacity of these compounds within the plant.

Table 2: Distribution of Major Petunidin Glycosides in Various Berries

| Plant Species | Common Name | Petunidin 3-O-glucoside | Petunidin 3-O-galactoside | This compound |

|---|---|---|---|---|

| Vaccinium myrtillus | Bilberry / European Blueberry | High | High | High |

| Vaccinium corymbosum | Highbush Blueberry | Present | Present | Present |

| Vaccinium angustifolium | Lowbush Blueberry | Present | Present | Present |

| Vitis vinifera | Common Grape (red varieties) | Present | Detected | Detected |

| Aronia melanocarpa | Black Chokeberry | Detected | Detected | Detected |

Comparative Biosynthetic Pathways and Regulatory Networks of Diverse Anthocyanin Glycosides

The biosynthesis of all anthocyanin glycosides, including this compound, originates from the general flavonoid pathway. maxapress.com The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce dihydroflavonols.

The pathway diverges based on the hydroxylation pattern of the B-ring, a critical step that determines the final class of anthocyanidin.

B-ring Hydroxylation: The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H) is essential for producing petunidin-based anthocyanins. It hydroxylates dihydrokaempferol (B1209521) (DHK) to produce dihydromyricetin (B1665482) (DHM). In species that lack or have low F3'5'H activity, delphinidin- and petunidin-based pigments are absent. nih.gov

Formation of the Aglycone: Dihydromyricetin is then converted by dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) into the unstable aglycone, delphinidin.

Methylation: Delphinidin can then be methylated by an O-methyltransferase (AOMT) to produce the petunidin aglycone.

Glycosylation: This is the final and crucial step for stabilization and diversification. The unstable petunidin aglycone is glycosylated, typically at the 3-hydroxyl position. This reaction is catalyzed by a family of enzymes known as UDP-sugar:flavonoid glycosyltransferases (UFGTs). maxapress.comnih.gov

The diversity of anthocyanin glycosides arises from the specificity of these UFGTs. A specific enzyme, UDP-arabinose:anthocyanidin 3-O-arabinosyltransferase, would be responsible for synthesizing this compound by transferring an arabinose moiety from UDP-arabinose to the petunidin aglycone. Similarly, different UFGTs utilize UDP-glucose or UDP-galactose to produce petunidin 3-O-glucoside and petunidin 3-O-galactoside, respectively. mdpi.com The presence and differential expression of genes encoding these specific UFGTs are what ultimately determine the profile of petunidin glycosides in a plant. nih.govmdpi.com

The entire pathway is under the control of a complex regulatory network. At the transcriptional level, the expression of both the structural genes (like F3'5'H, DFR, ANS, UFGT) and the modifying enzymes is predominantly controlled by a protein complex known as the MBW complex. researchgate.netnih.gov This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. researchgate.netnih.gov Specific MYB activators are often the master regulators that determine the timing, location, and intensity of anthocyanin production in response to developmental cues (like fruit ripening) and environmental signals (like light and temperature). researchgate.netnih.gov

Influence of Glycosylation Patterns on Plant-Specific Biological Functions

Glycosylation is not merely a final synthetic step; it is a critical modification that profoundly influences the physicochemical properties and biological functions of anthocyanins within the plant. The specific sugar moiety attached—be it arabinose, glucose, or galactose—imparts distinct characteristics to the petunidin molecule, affecting its role in the plant's life cycle.

Key Functional Influences of Glycosylation:

Stability and Solubility: The primary role of glycosylation is to stabilize the highly reactive and unstable anthocyanidin aglycone. nih.gov The addition of a sugar group increases the molecule's water solubility, which is essential for its transport from the site of synthesis in the cytoplasm to its final storage destination in the aqueous environment of the cell vacuole. nih.govmdpi.com While all glycosylation serves this purpose, different sugars can confer varying degrees of stability against degradation by pH, temperature, and light.